molecular formula C14H20N2O3S B4519236 1-isobutyryl-N,N-dimethyl-5-indolinesulfonamide

1-isobutyryl-N,N-dimethyl-5-indolinesulfonamide

Cat. No.: B4519236
M. Wt: 296.39 g/mol
InChI Key: ZLZNAHRHWIJGLE-UHFFFAOYSA-N
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Description

1-isobutyryl-N,N-dimethyl-5-indolinesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.11946368 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endothelin Antagonism and Cardiovascular Research

The compound is part of a broader class of molecules involved in the development of endothelin receptor antagonists. For example, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, with certain structural modifications improving binding and functional activity. Such compounds, with optimal substitutions, exhibit improved ETA binding affinity and functional activity, demonstrating potential applications in cardiovascular research, particularly in understanding and managing conditions like hypertension and heart failure (Murugesan et al., 1998).

Hetarylation in Organic Synthesis

The hetarylation of N-arylsulfonylpyridinium and benzopyridinium salts illustrates the compound's role in organic synthesis, particularly in creating arenesulfonamide heterocyclic derivatives. This application is crucial for the synthesis of complex organic molecules, highlighting its significance in medicinal chemistry and drug design (Sheinkman et al., 1977).

Polymer Chemistry Applications

In polymer chemistry, the compound is involved in understanding monomer reactivity ratios and microstructural analysis of copolymers, such as those derived from 2-hydroxyethyl methacrylate and t-butyl acrylate. This research is foundational in developing materials with specific properties for medical, industrial, and environmental applications (Martínez et al., 2000).

Inhibition of Protein Kinase A

Research has also focused on the inhibition of protein kinase A, a critical enzyme in various biological pathways. For example, specific isoquinolinesulfonamides have been shown to inhibit cyclic AMP-dependent protein kinase (protein kinase A), providing insights into the regulation of cell signaling and the potential for developing new therapeutic strategies for diseases related to dysregulated kinase activity (Chijiwa et al., 1990).

Molecular Docking and Drug Design

The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including molecular docking and DFT calculations, showcase the compound's applications in drug discovery and design. Such research aids in understanding the interaction between new drugs and their targets, optimizing drug efficacy and safety (Fahim & Shalaby, 2019).

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylpropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-7-11-9-12(5-6-13(11)16)20(18,19)15(3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZNAHRHWIJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.